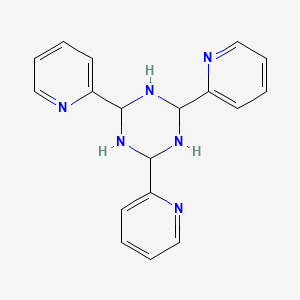
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- typically involves the reaction of 2-cyanopyridine with formaldehyde and ammonia. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Fe(II) and Fe(III).
Substitution: Can undergo substitution reactions where the pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., FeSO₄) in aqueous or alcoholic solutions.
Substitution: Requires the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
科学研究应用
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the formulation of various industrial products, including coatings and catalysts.
作用机制
The compound exerts its effects primarily through complexation with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes .
相似化合物的比较
Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Similar structure but different coordination properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups instead of pyridyl groups.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Contains thiol groups, offering different reactivity.
Uniqueness
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- is unique due to its ability to form highly stable complexes with metal ions, making it particularly useful in spectrophotometric analysis and other applications requiring precise metal ion detection .
属性
CAS 编号 |
73941-08-9 |
|---|---|
分子式 |
C18H18N6 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2,4,6-tripyridin-2-yl-1,3,5-triazinane |
InChI |
InChI=1S/C18H18N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12,16-18,22-24H |
InChI 键 |
NUSDIQFUHBVDSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2NC(NC(N2)C3=CC=CC=N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

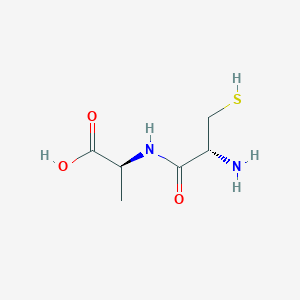
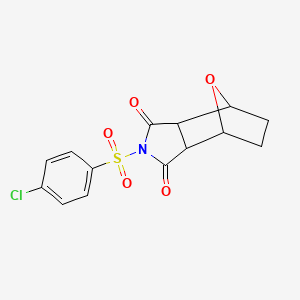
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
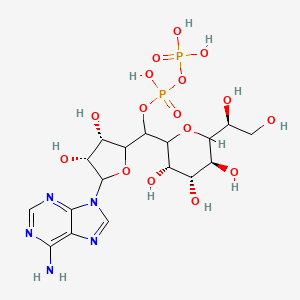
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
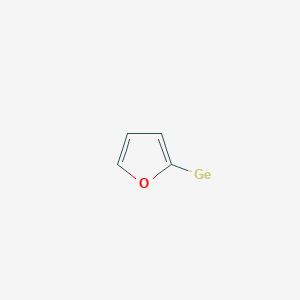

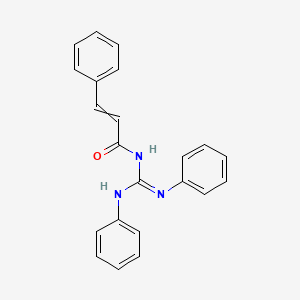
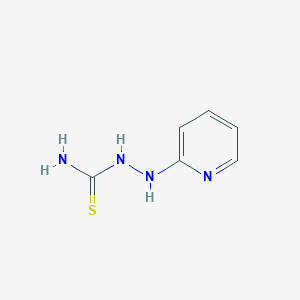
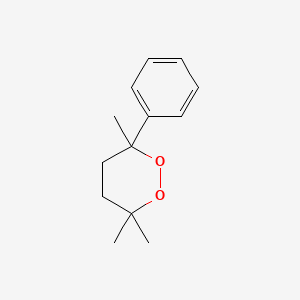

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
